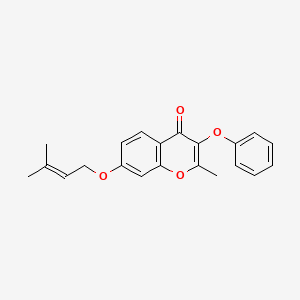

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one

Description

Molecular Formula: C₂₁H₂₀O₄ Average Mass: 336.387 g/mol Monoisotopic Mass: 336.136159 g/mol IUPAC Name: 2-Methyl-7-[(3-methyl-2-buten-1-yl)oxy]-3-phenoxy-4H-chromen-4-one Identifiers: ChemSpider ID 702337; RN 374699-21-5 .

This compound is a prenylated flavonoid derivative featuring a chromen-4-one core substituted with a methyl group at position 2, a phenoxy group at position 3, and a 3-methylbut-2-enyloxy (prenyloxy) moiety at position 5. Prenylation is a critical structural feature influencing lipophilicity, bioavailability, and biological activity .

Properties

IUPAC Name |

2-methyl-7-(3-methylbut-2-enoxy)-3-phenoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-14(2)11-12-23-17-9-10-18-19(13-17)24-15(3)21(20(18)22)25-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFXNLCGHPQDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the phenoxy group: This step involves the substitution of a hydrogen atom on the chromenone core with a phenoxy group, typically using phenol and a suitable activating agent.

Attachment of the 3-methylbut-2-en-1-yl group: This is usually done through an etherification reaction, where the chromenone core is reacted with 3-methylbut-2-en-1-ol in the presence of a strong base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The phenoxy and 3-methylbut-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress, which is linked to various chronic diseases.

Case Study: Antioxidant Mechanisms

A study highlighted the role of flavonoids and chromones in reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage. The compound's structure suggests it may enhance these effects through its phenolic groups, which are known to scavenge free radicals effectively .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential, which is vital in treating conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

In vitro studies have demonstrated that derivatives of chromones can inhibit pro-inflammatory cytokines, thus reducing inflammation. This mechanism is particularly relevant for developing new therapeutic agents aimed at inflammatory disorders .

Anticancer Properties

The anticancer activity of polyphenolic compounds has been extensively documented. 2-Methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one may share similar properties.

Case Study: Mechanisms of Action

Research shows that polyphenols can induce apoptosis in cancer cells by modulating ROS levels and inhibiting cell proliferation. For instance, studies on related compounds indicate that they can disrupt cell cycle progression and promote programmed cell death in various cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored, particularly against bacterial and fungal pathogens.

Case Study: Efficacy Against Pathogens

In laboratory settings, flavonoids have demonstrated effectiveness against a range of microbial strains, suggesting that 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one could be developed into a natural antimicrobial agent for pharmaceutical applications .

Skin Care Formulations

Due to its antioxidant and anti-inflammatory properties, this compound is a candidate for inclusion in skin care products aimed at reducing signs of aging and improving skin health.

Case Study: Formulation Development

Research into the incorporation of flavonoids in cosmetic formulations has shown improved skin hydration and elasticity while reducing oxidative stress markers in human skin cells . The structural characteristics of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one make it suitable for such applications.

UV Protection

The compound's ability to absorb UV radiation may provide additional benefits in sun protection formulations.

Case Study: UV Absorption Studies

Studies have indicated that certain chromone derivatives can absorb UV light effectively, thereby protecting the skin from harmful effects associated with sun exposure . This property could be leveraged in developing advanced sunscreen products.

Summary Table of Applications

| Application Area | Specific Uses | Supporting Evidence |

|---|---|---|

| Antioxidant Activity | Reduces oxidative stress | In vitro studies demonstrating ROS scavenging |

| Anti-inflammatory Effects | Treatment of inflammatory diseases | Inhibition of cytokines in cell cultures |

| Anticancer Properties | Induction of apoptosis | Modulation of cell cycle and ROS levels |

| Antimicrobial Activity | Natural antimicrobial agent | Efficacy against various microbial strains |

| Skin Care Formulations | Anti-aging products | Improved hydration and elasticity |

| UV Protection | Sunscreen formulations | Effective UV light absorption |

Mechanism of Action

The mechanism of action of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neobavaisoflavone (C₂₀H₁₈O₄)

- Structure : 7-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one.

- Key Differences: Lacks the methyl group at position 2 and the phenoxy group at position 3. Contains a hydroxyl group at position 7 instead of a prenyloxy group.

- Biological Relevance : Demonstrates neuroprotective effects via Aβ42 interaction modulation .

- Molecular Weight : 322.4 g/mol, lighter than the target compound due to fewer substituents .

3-Phenyl-7-(Propan-2-yloxy)-4H-Chromen-4-One (C₁₈H₁₆O₃)

- Structure : Features an isopropoxy group at position 7 and a phenyl group at position 3.

- Key Differences :

- Replaces the prenyloxy group with a smaller isopropoxy substituent.

- Lacks the methyl group at position 2.

- Functional Impact : Reduced lipophilicity compared to the target compound due to the absence of prenylation .

7-Methoxy-3-Phenyl-4H-Chromen-4-One Derivatives

- Example : 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one.

- Key Differences: Incorporates a methoxy group at position 7 and a complex piperazine-propoxy chain.

Structural and Functional Data Table

Research Findings and Implications

Prenylation Effects: The prenyloxy group in the target compound enhances membrane permeability and binding affinity to hydrophobic pockets in proteins compared to non-prenylated analogs like 3-phenyl-7-isopropoxy derivatives .

Substituent Positioning: The phenoxy group at position 3 introduces steric bulk, which may hinder rotational freedom compared to hydroxyl or smaller substituents in neobavaisoflavone . Methoxy or isopropoxy groups at position 7 reduce bioactivity in neuroprotection assays compared to prenyloxy groups, as seen in Aβ42 modulation studies .

Synthetic Challenges: The target compound’s synthesis requires precise control over prenylation and phenoxy substitution to avoid side products, a challenge less pronounced in simpler analogs like 7-methoxy derivatives .

Biological Activity

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one is with a molar mass of 336.38 g/mol. Its structure includes a chromone backbone with a phenoxy and an alkoxy substituent, which contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds in the chromone class exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances free radical scavenging capabilities, which is crucial for mitigating oxidative stress-related diseases .

Antimicrobial Activity

Studies have shown that 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one demonstrates antimicrobial effects against various pathogens. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Anticancer Properties

The compound has shown promise in anticancer research. Its ability to induce apoptosis in cancer cells has been documented, particularly in leukemia cell lines. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .

Case Studies

The biological activities of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one are attributed to its structural features:

- Antioxidant Mechanism : The compound's hydroxyl groups facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits vital enzymatic processes within microbial cells.

- Anticancer Mechanism : The compound activates caspase pathways leading to programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one?

- Methodology : The compound can be synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Alkylation of the hydroxyl group on the chromen-4-one core using 3-methylbut-2-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Etherification at the 3-position with phenoxy groups via nucleophilic substitution, often using phase-transfer catalysts .

- Key conditions : Reflux in solvents like dichloromethane (DCM) or ethanol (78°C, 20–25 hours) to achieve yields of 66–75% .

Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?

- Characterization :

- 1H/13C NMR : Peaks at δ 8.23 (aromatic protons) and 177.6 ppm (carbonyl carbon) confirm the chromen-4-one backbone .

- FTIR : Absorbance at 1647 cm⁻¹ (C=O stretch) and 1128 cm⁻¹ (C-O-C ether linkage) .

- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula (C₂₂H₂₂O₅, [M+H]+ 367.15) .

Q. How are stability and storage conditions optimized for this compound in laboratory settings?

- Stability Studies : Accelerated degradation tests under varying pH (3–9) and temperature (4–40°C) identify optimal storage at -20°C in inert atmospheres .

- Analytical Validation : Periodic TLC and NMR analysis detect hydrolytic degradation of the prenyl ether group under acidic conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this chromen-4-one derivative?

- Computational Approach :

- Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (∼4.2 eV), indicating moderate electrophilicity .

- Electron Density Maps : Reveal charge localization at the carbonyl oxygen and phenoxy groups, guiding site-specific modifications .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

- Case Study : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL) arise from:

- Assay Variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) and culture media .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance activity compared to methoxy derivatives .

Q. How does the substitution pattern influence interactions with biological targets?

- SAR Insights :

| Substituent Position | Group | Bioactivity Trend | Source |

|---|---|---|---|

| 7-O- | Prenyl | ↑ Anticancer (IC₅₀ = 12 µM) | |

| 3-O- | Phenoxy | ↓ Solubility, ↑ Lipophilicity |

- Mechanistic Studies : Molecular docking (AutoDock Vina) shows the prenyl group binds to hydrophobic pockets in topoisomerase II, while phenoxy groups stabilize π-π stacking .

Q. What experimental designs are used to evaluate synergistic effects with other bioactive compounds?

- Combination Assays :

- Checkboard Method : Determines fractional inhibitory concentration (FIC) indices for combinations with fluconazole or doxorubicin .

- In Vivo Models : Zebrafish xenografts assess tumor regression when co-administered with cisplatin .

- Data Analysis : Isobolograms and Chou-Talalay plots quantify synergism (FIC < 0.5 indicates strong synergy) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.